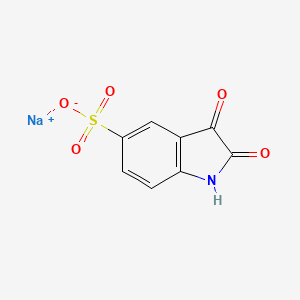![molecular formula C9H14ClNO5S B1226983 2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile CAS No. 36373-29-2](/img/structure/B1226983.png)
2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside is a chemical compound with the molecular formula C9H14ClNO5S and a molecular weight of 283.73 g/mol. It is characterized by the presence of a galactopyranoside moiety, which is a sugar derivative, and functional groups such as chloro, cyano, and thioether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside typically involves the reaction of galactopyranoside derivatives with chloro and cyanoethylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized for efficiency and cost-effectiveness, often incorporating purification steps like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside include:
- 2’-Chloro-2’-cyanoethyl-1-thio-alpha-D-galactopyranoside .
- 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-glucopyranoside .
- 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-mannopyranoside .
Comparison
Compared to these similar compounds, 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside is unique due to its specific stereochemistry and functional group arrangement . This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
36373-29-2 |
|---|---|
Molecular Formula |
C9H14ClNO5S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C9H14ClNO5S/c10-4(1-11)3-17-9-8(15)7(14)6(13)5(2-12)16-9/h4-9,12-15H,2-3H2/t4?,5-,6+,7+,8-,9+/m1/s1 |
InChI Key |
LTLOIXLOENLTQJ-KJUJXXMOSA-N |
SMILES |
C(C1C(C(C(C(O1)SCC(C#N)Cl)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC(C#N)Cl)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)SCC(C#N)Cl)O)O)O)O |
Synonyms |
2'-chloro-2'-cyanoethyl-1-thio-beta-D-galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)



![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)


![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)
